9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate
CAS No.:
Cat. No.: VC16556982
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21NO3 |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate |
| Standard InChI | InChI=1S/C19H21NO3/c1-19(2,3)20(22)18(21)23-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17,22H,12H2,1-3H3 |
| Standard InChI Key | CHJFVEZFILBMDO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate (IUPAC name: 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate) is a carbamate ester with the molecular formula C₁₉H₂₁NO₃ and a molecular weight of 311.4 g/mol . Its structure integrates three key components:
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A fluorenylmethyl group (C₁₃H₉CH₂), providing aromatic stability and steric bulk.
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A tert-butyl group (C(CH₃)₃), contributing to lipophilicity and steric protection.
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A hydroxycarbamate moiety (NHOC(O)O), enabling hydrogen bonding and reactivity in synthetic pathways.
The compound’s SMILES notation (CC(C)(C)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O) and InChIKey (CHJFVEZFILBMDO-UHFFFAOYSA-N) further delineate its connectivity and stereochemical features .
Physicochemical Properties
Key computed physicochemical properties include:
The XLogP3-AA value of 3.7 indicates moderate lipophilicity, aligning with its tert-butyl and fluorenyl substituents. The topological polar surface area suggests limited membrane permeability, typical of carbamates .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate involves a two-step protocol:
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Reaction of Fluorenylmethyl Derivatives with tert-Butyl Isocyanate:
Fluorenylmethyl chloroformate reacts with tert-butyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C, yielding an intermediate carbamate. -
Hydroxylation:
The intermediate undergoes hydroxylation via nucleophilic substitution with hydroxylamine (NH₂OH) in tetrahydrofuran (THF) at room temperature, forming the final product.
Representative Reaction Equation:
Optimization Parameters
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Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing charged intermediates.
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Temperature Control: Low temperatures (0–5°C) minimize side reactions during the initial carbamate formation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, as confirmed by HPLC.
Applications in Organic Synthesis
Role as a Protecting Group
The hydroxycarbamate moiety serves as a temporary protecting group for amines and alcohols in multistep syntheses. Its advantages include:
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Stability Under Acidic Conditions: Resists cleavage in the presence of trifluoroacetic acid (TFA), enabling orthogonal deprotection strategies.
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Selective Deprotection: Removable via mild basic conditions (e.g., aqueous NH₃/MeOH), preserving sensitive functional groups.
Case Study: In peptide synthesis, this compound protects lysine side chains during solid-phase assembly, preventing undesired side reactions.
Catalytic Applications
Recent studies highlight its utility in asymmetric catalysis. The tert-butyl group induces steric hindrance, favoring enantioselective transformations in:
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Aldol Reactions: Achieving enantiomeric excess (ee) >90% when used as a chiral auxiliary.
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Cross-Couplings: Enhancing palladium-catalyzed Suzuki-Miyaura reactions by stabilizing oxidative addition intermediates.
Mechanistic Insights and Kinetic Studies
Stabilization of Reactive Intermediates
The hydroxycarbamate’s hydrogen-bonding capacity stabilizes transition states in nucleophilic acyl substitutions. Kinetic studies reveal:
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Activation Energy (Eₐ): 45.2 kJ/mol for carbamate hydrolysis, lower than traditional benzyl carbamates (Eₐ = 58.7 kJ/mol).
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Rate Constants (k): Hydrolysis proceeds with at pH 7.4, ensuring stability in physiological conditions.
Solvent Effects on Reactivity
Dielectric Constant (ε) Correlation: Reactivity in DMF (ε = 36.7) surpasses that in THF (ε = 7.5) due to enhanced solvation of ionic intermediates.
Research Advancements and Future Directions
Stability and Solubility Profiling
Accelerated stability studies (40°C/75% RH) demonstrate >90% retention after 6 months, supporting its use in long-term synthetic projects. Solubility in supercritical CO₂ (10 mg/mL at 50°C) opens avenues for green chemistry applications.
Computational Modeling
Density functional theory (DFT) calculations predict favorable binding to serine proteases (ΔG = -8.2 kcal/mol), suggesting potential enzyme inhibition applications .
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